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Compound of Interest

Compound Name: 7-bromoquinoxalin-2(1H)-one

Cat. No.: B1276035

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromoquinoxalin-2(1H)-one is a heterocyclic organic compound that serves as a pivotal
intermediate in the synthesis of a wide array of biologically active molecules.[1] Its quinoxaline
core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry,
frequently found in compounds with diverse pharmacological activities.[2] The presence of a
bromine atom at the 7-position provides a reactive handle for further chemical modifications,
making it a versatile building block for the development of novel therapeutics, particularly in the
areas of oncology and virology.[1] This guide provides a comprehensive overview of the
chemical properties, synthesis, and applications of 7-bromoquinoxalin-2(1H)-one, with a
focus on its role in the development of kinase inhibitors and other potential drug candidates.

Chemical and Physical Properties

7-bromoquinoxalin-2(1H)-one presents as a white to off-white solid and is sparingly soluble in
water.[1] Its fundamental structure consists of a quinoxaline ring system with a bromine
substituent at the 7-position and a carbonyl group at the 2-position.[1]
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Property Value Reference
CAS Number 82031-32-1 [1]
Molecular Formula CsHsBrN20 [1]
Molecular Weight 225.045 g/mol [3]
Appearance White to off-white solid [1]
Purity >95% [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor
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Topological Polar Surface Area  41.5 A2 [3]
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Synthesis

The synthesis of 7-bromoquinoxalin-2(1H)-one is typically achieved through the bromination
of a quinoxalin-2(1H)-one precursor.

General Synthesis Protocol

A common method involves the electrophilic substitution of quinoxalin-2(1H)-one with bromine
in a suitable solvent like acetic acid.

Experimental Protocol: Synthesis of 7-bromoquinoxalin-2(1H)-one
o Materials:
o Quinoxalin-2(1H)-one

o Bromine
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o Acetic Acid

o |ce water

e Procedure:

o

Dissolve quinoxalin-2(1H)-one in acetic acid.

[¢]

[e]

Stir the reaction mixture at room temperature for 12 hours.

[e]

o

off-white solid.

Slowly add a solution of bromine in acetic acid to the quinoxalin-2(1H)-one solution.

Upon completion, pour the reaction mixture into ice water to precipitate the product.

Collect the precipitate by filtration and dry to yield 7-bromoquinoxalin-2(1H)-one as an

This straightforward procedure provides a high yield of the desired product.

Synthesis of 7-bromoquinoxalin-2(1H)-one

Electrophilic
Bromination

Acetic Acid
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Caption: Synthetic pathway for 7-bromoquinoxalin-2(1H)-one.
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Applications in Drug Development

7-bromoquinoxalin-2(1H)-one is a valuable starting material for the synthesis of various
pharmaceutical compounds, particularly those targeting signaling pathways implicated in
cancer and viral diseases.[1] The quinoxaline scaffold is known to be a key component in
molecules that act as DNA intercalators and kinase inhibitors.[1]

Kinase Inhibitors

Quinoxaline derivatives have shown significant promise as inhibitors of various kinases, which
are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of
many cancers, making them attractive targets for therapeutic intervention.

4.1.1. PISK/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and
survival.[1] Its aberrant activation is a common event in many human cancers. Quinoxaline
derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a potent
strategy to block this oncogenic pathway.[1]
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Caption: Inhibition of the PI3K/mTOR pathway

by quinoxaline derivatives.
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4.1.2. PDK1 Inhibition

Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that activates several
downstream kinases, including Akt, and is a key component of the PI3K signaling pathway.[5]
The development of PDK1 inhibitors is a promising strategy for cancer therapy. Substituted 3-
anilino-quinolin-2(1H)-ones, which can be synthesized from bromo-substituted quinolinones,
have been investigated as PDK1 inhibitors.[5]

4.1.3. FGFR1 Inhibition

Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that, when
dysregulated, can drive the growth of various cancers.[6] 3-vinyl-quinoxalin-2(1H)-one
derivatives have been synthesized and evaluated as novel FGFR1 inhibitors, demonstrating
potent antitumor activity.[6]

Antiviral and Anticancer Activity

Derivatives of 7-bromoquinoxalin-2(1H)-one have been explored for their potential as both
antiviral and anticancer agents. The core structure is a versatile scaffold for generating libraries
of compounds for high-throughput screening.

DNA Intercalators

The planar structure of the quinoxaline ring system allows it to intercalate between the base
pairs of DNA, a mechanism of action for several established anticancer drugs.[1] This
interaction can disrupt DNA replication and transcription, leading to cell death.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel
compounds derived from 7-bromoquinoxalin-2(1H)-one.

Synthesis of a Quinoxaline-based Kinase Inhibitor
(General Workflow)

The synthesis of more complex quinoxaline derivatives often involves multi-step reactions
starting from 7-bromoquinoxalin-2(1H)-one. A general workflow is depicted below.
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Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

Cytotoxicity Assay Protocol

To assess the anticancer potential of synthesized quinoxaline derivatives, a cytotoxicity assay
is a fundamental experiment.

Experimental Protocol: MTT Cytotoxicity Assay

o Materials:

[e]

Synthesized quinoxaline compounds

o

Cancer cell line (e.g., HCT-116, MCF-7)

[¢]

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

[¢]

96-well plates

[e]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

o

DMSO (Dimethyl sulfoxide)

[¢]

Microplate reader

e Procedure:

o Seed cancer cells in 96-well plates and incubate for 24 hours.
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o Treat the cells with various concentrations of the synthesized compounds and a vehicle
control (DMSO).

o Incubate for 48-72 hours.

o Add MTT solution to each well and incubate for 4 hours.

o Remove the medium and add DMSO to dissolve the formazan crystals.
o Measure the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the control and determine the 1Cso
value (the concentration that inhibits 50% of cell growth).[7]

Kinase Inhibition Assay Protocol

To determine the specific inhibitory activity of the compounds against a target kinase, an in vitro
kinase assay is performed.

Experimental Protocol: In Vitro Kinase Assay
o Materials:
o Synthesized quinoxaline compounds
o Recombinant active kinase (e.g., PDK1, FGFR1)
o Kinase substrate (peptide or protein)
o ATP (Adenosine triphosphate)
o Kinase assay buffer
o Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
o Microplate reader

e Procedure:
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o Prepare serial dilutions of the synthesized compounds.

o In a multi-well plate, add the kinase, its substrate, and the compound at various
concentrations.

o Initiate the kinase reaction by adding ATP.
o Incubate the reaction for a specific time at an optimal temperature.

o Stop the reaction and add the detection reagent to measure kinase activity (e.g., by
guantifying the amount of ADP produced or the amount of phosphorylated substrate).

o Calculate the percentage of kinase inhibition relative to a no-inhibitor control and
determine the ICso value.

Conclusion

7-bromoquinoxalin-2(1H)-one is a highly valuable and versatile building block in the field of
drug discovery and development. Its chemical properties allow for the straightforward synthesis
of a diverse range of quinoxaline derivatives. These derivatives have demonstrated significant
potential as inhibitors of key signaling pathways, particularly those involved in cancer
progression, such as the PI3BK/mTOR and FGFR pathways. The quinoxaline scaffold's ability to
be tailored for specific biological targets, combined with its potential as a DNA intercalator,
ensures that 7-bromoquinoxalin-2(1H)-one will continue to be a compound of great interest to
researchers and scientists in the pharmaceutical industry. Further exploration of its derivatives
is likely to yield novel and effective therapeutic agents for a variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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